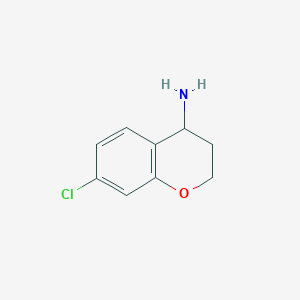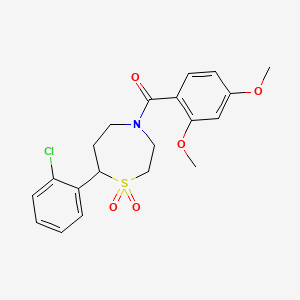
3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is an intricate organic compound that has garnered attention in various fields of scientific research. The structure of this compound incorporates a benzofuran moiety, which is known for its biological significance. This compound presents a notable interplay of functional groups, contributing to its diverse reactivity and utility in several applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves a multi-step process. The initial step often includes the formation of the benzofuran core via cyclization reactions. Key starting materials such as substituted phenols and o-hydroxyaryl ketones are reacted under acidic or basic conditions to yield the benzofuran framework. Subsequent steps involve introducing the amide and ethoxyphenyl substituents through selective acylation and etherification reactions, respectively. The cyclopentylacetamido group can be appended through amide coupling reactions using appropriate acylating agents and amine sources.
Industrial Production Methods: For large-scale industrial production, optimizations include the use of continuous flow reactors to streamline the cyclization and substitution reactions, ensuring high yield and purity. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide undergoes various chemical transformations:
Oxidation: The benzofuran ring can undergo oxidation, leading to quinone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced at different sites, particularly the amide and ether groups, yielding amines and alcohols respectively.
Substitution: Electrophilic aromatic substitution reactions can modify the benzofuran ring, introducing additional substituents for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Friedel-Crafts acylation using aluminum chloride, halogenation with molecular halogens under UV light.
Major Products:
Oxidation: Benzofuran quinone derivatives.
Reduction: Cyclopentylacetamide and 4-ethoxyaniline derivatives.
Substitution: Halogenated benzofurans, acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is significant in several research domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules, it aids in studying reaction mechanisms and developing synthetic methodologies.
Biology: The compound’s benzofuran core is of interest in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials due to its unique reactivity profile.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets and Pathways:
Enzyme Inhibition: The amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Receptor Binding: The benzofuran moiety may interact with receptor sites, modulating signal transduction pathways.
Pathways Involved: These interactions often lead to alterations in biochemical pathways, affecting cellular processes and responses.
Unique Features:
The presence of the cyclopentylacetamido group provides steric hindrance, affecting the compound’s reactivity.
The ethoxy group on the phenyl ring enhances solubility and modifies electronic properties.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: 2-phenylbenzofuran, 3-acetamidobenzofuran.
Amide-containing compounds: N-(2-phenylethyl)benzamide, N-(4-methoxyphenyl)benzamide.
Substituted phenyl compounds: 4-ethoxyphenylamine, 4-ethoxybenzoic acid.
The uniqueness of 3-(2-cyclopentylacetamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide lies in its combined structural elements, providing a versatile scaffold for various chemical and biological applications.
Eigenschaften
IUPAC Name |
3-[(2-cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-29-18-13-11-17(12-14-18)25-24(28)23-22(19-9-5-6-10-20(19)30-23)26-21(27)15-16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8,15H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEKOCMMALXNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)



![4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide](/img/structure/B2735310.png)

![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/new.no-structure.jpg)

![3-(phenylsulfanyl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2735318.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2735324.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2735327.png)
